molecular formula C19H17N3O2S2 B607870 GSK872

GSK872

Katalognummer: B607870
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: ZCDBTQNFAPKACC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK872, also known as GSK2399872A, is a potent and selective inhibitor of receptor-interacting protein kinase 3 (RIP3). RIP3 plays a crucial role in necroptosis, a form of programmed cell death. This compound binds with high affinity to the kinase domain of RIP3, with an IC50 value of 1.8 nM. It effectively inhibits RIP3 kinase activity, with an IC50 value of 1.3 nM .

Wissenschaftliche Forschungsanwendungen

Glaucoma Research

GSK872 has been studied for its neuroprotective effects against retinal ganglion cell (RGC) death induced by glutamate excitotoxicity, a condition relevant in glaucoma. In vitro and in vivo studies demonstrated that this compound effectively inhibited the RIP1/RIP3/MLKL pathway, which is implicated in necroptosis. The compound not only prevented RGC loss but also reduced oxidative stress and inflammation associated with neurodegeneration .

Key Findings :

  • This compound administration resulted in increased RGC survival and reduced retinal damage.
  • It inhibited the activation of the NLRP3 inflammasome, which is linked to neuroinflammation in glaucoma .

Traumatic Brain Injury

Research indicates that this compound improves outcomes following traumatic brain injury (TBI) by attenuating inflammation and promoting neuronal survival. The inhibition of RIP3 by this compound facilitates a shift from necroptosis to apoptosis, thereby enhancing neuronal viability post-injury .

Psoriasis and Skin Inflammation

In studies focusing on skin keratinocytes, this compound demonstrated effectiveness in inhibiting necroptosis. This inhibition is crucial for managing inflammatory conditions such as psoriasis, where keratinocyte death contributes to disease pathology. The compound was shown to restore normal cellular morphology and reduce inflammatory markers when applied to necroptotic cells induced by TNF-alpha .

Experimental Results :

  • Treatment with this compound led to decreased levels of RIPK1, RIPK3, and phosphorylated MLKL, indicating successful blockage of the necroptotic signaling pathway .

Enterovirus 71 (EV71) Infection

This compound has also been investigated for its antiviral properties. In studies involving EV71 infection in Vero cells, this compound effectively suppressed viral replication through the modulation of the RIPK3/Stat3 pathway. This suggests potential applications in treating viral infections where necroptosis plays a role in pathogenesis .

Summary of Applications

Application AreaKey Findings
Neuroprotection (Glaucoma)Inhibits RGC death via RIP1/RIP3/MLKL pathway; reduces oxidative stress and inflammation .
Traumatic Brain InjuryImproves prognosis by switching from necroptosis to apoptosis; enhances neuronal survival .
Inflammatory Conditions (Psoriasis)Blocks necroptosis in keratinocytes; reduces inflammatory markers and restores cell morphology .
Infectious Diseases (EV71)Suppresses viral replication through RIPK3/Stat3 modulation; potential antiviral applications .

Vorbereitungsmethoden

Synthetic Routes:: The synthetic route for GSK872 is not explicitly mentioned in the available literature. it is typically synthesized through a series of chemical reactions involving specific precursors. Further research would be needed to uncover the exact synthetic pathway.

Industrial Production Methods:: Information regarding large-scale industrial production methods for this compound is limited. As a research compound, it is primarily synthesized in laboratory settings.

Analyse Chemischer Reaktionen

GSK872 ist an verschiedenen chemischen Reaktionen beteiligt, darunter, aber nicht beschränkt auf:

    Oxidation: this compound kann Oxidationsreaktionen unterliegen.

    Reduktion: Reduktionsreaktionen könnten ebenfalls relevant sein.

    Substitution: Substitutionsreaktionen können auftreten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht explizit dokumentiert. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Ausgangsmaterialien ab.

Wirkmechanismus

GSK872 exerts its effects by inhibiting RIP3 kinase activity. It prevents necroptosis and subsequent cytoplasmic translocation of high-mobility group box 1 (HMGB1). The molecular targets and pathways involved are intricately linked to cell death regulation .

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von GSK872 liegt in seiner spezifischen Zielsetzung von RIP3. Ähnliche Verbindungen umfassen andere RIP3-Inhibitoren, aber die hohe Affinität und Selektivität von this compound heben es hervor.

Denken Sie daran, dass this compound hauptsächlich für wissenschaftliche Forschungszwecke verwendet wird und seine potenziellen therapeutischen Anwendungen noch untersucht werden.

Biologische Aktivität

GSK872 is a selective inhibitor of receptor-interacting protein kinase 3 (RIPK3), a key regulator of necroptosis, a form of programmed cell death distinct from apoptosis. This compound has garnered attention for its potential therapeutic applications in various neurodegenerative diseases and inflammatory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential clinical implications.

This compound inhibits RIPK3 kinase activity, which is crucial for necroptosis induction. By binding to the kinase domain of RIPK3, this compound prevents the phosphorylation events necessary for necroptosis to occur. This inhibition not only blocks cell death pathways but also modulates inflammatory responses associated with necroptotic signaling.

In Vitro Studies

  • Retinal Ganglion Cells (RGCs) Protection :
    • A study demonstrated that this compound protects RGCs from glutamate-induced excitotoxicity by inhibiting the RIP1/RIP3/MLKL pathway. The administration of this compound significantly reduced RGC death and neuroinflammation in an in vitro model of glaucoma, suggesting its neuroprotective properties .
    • Dose-dependent effects were observed, with optimal protection at 40 μM concentration, where this compound enhanced cell viability and reduced oxidative stress markers such as reactive oxygen species (ROS) and glutathione (GSH) depletion .
  • Cell Line Studies :
    • In HT-29 human colon cancer cells, this compound effectively blocked TNF-induced necroptosis in a concentration-dependent manner. The compound demonstrated minimal cross-reactivity with other kinases, indicating its specificity for RIPK3 .
    • Additional studies indicated that this compound could inhibit necroptosis in primary human neutrophils and mouse macrophages, further supporting its role as a potent RIPK3 inhibitor .

In Vivo Studies

  • In animal models, intravitreal injection of this compound led to significant preservation of retinal structure and function following NMDA-induced injury. The treatment resulted in increased RGC density and retinal thickness compared to control groups, reinforcing the compound's potential as a therapeutic agent in neurodegenerative conditions like glaucoma .

Data Summary

Study Cell Type Effect Observed Concentration Outcome
RGCsNeuroprotection40 μMReduced cell death, decreased ROS
HT-29Blocked necroptosis1 μM - 10 μMInhibition of TNF-induced necroptosis
NeutrophilsInhibition of necroptosisVariesProtection against LPS-induced death

Case Study: Neuroprotection in Glaucoma

In a controlled experiment involving glaucoma models, this compound was administered to assess its protective effects on RGCs subjected to excitotoxic stress. Results indicated that this compound not only preserved cell viability but also downregulated inflammatory cytokines associated with neurodegeneration. This highlights the compound's dual role in providing neuroprotection while modulating inflammatory responses .

Case Study: Inhibition of Inflammatory Responses

Another investigation focused on the anti-inflammatory properties of this compound in THP-1 cells stimulated with lipopolysaccharides (LPS). The results showed that this compound effectively inhibited RIP3-mediated necroptosis and reduced pro-inflammatory cytokine production, suggesting its potential utility in treating inflammatory diseases .

Eigenschaften

IUPAC Name

N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDBTQNFAPKACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.